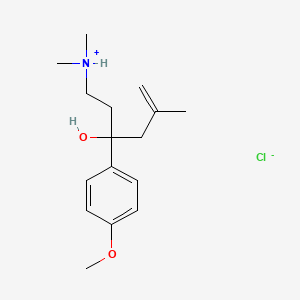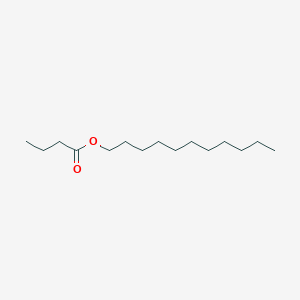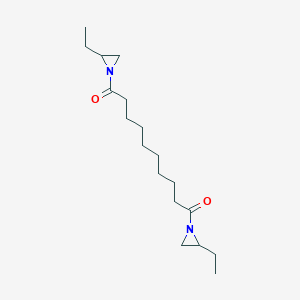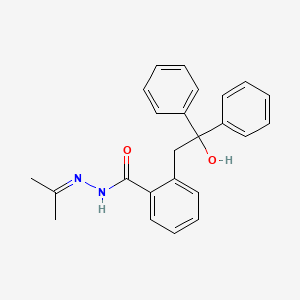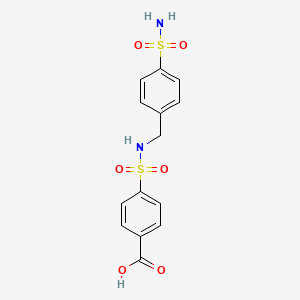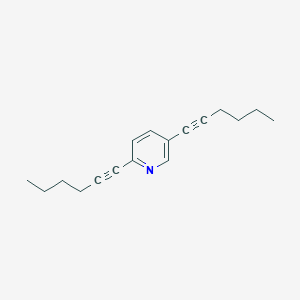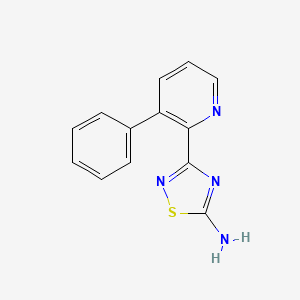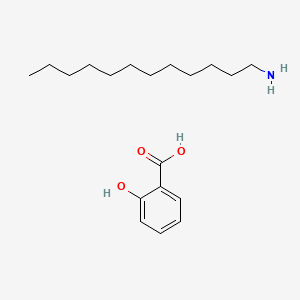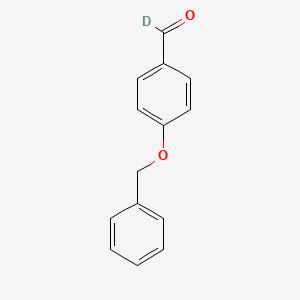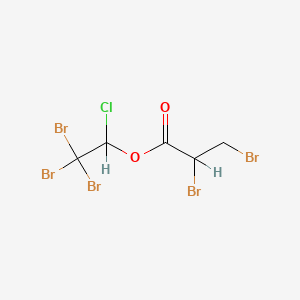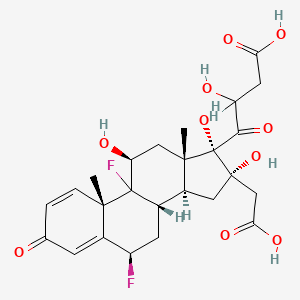![molecular formula C11H12ClNO B13758034 6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride CAS No. 49540-52-5](/img/structure/B13758034.png)
6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by a fused benzofuran and pyridine ring system, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzofuran with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride : Known for its unique fused ring structure.
- 6-methyl-6,7,8,9-tetrahydro- 1benzofuro[3,2-c]pyridin-2-ium chloride : A methylated derivative with slightly different chemical properties .
- 6,7,8,9-tetrahydro- 1benzofuro[3,2-c]pyridin-2-ium chloride : Another similar compound with variations in the substituents on the ring system .
Uniqueness
6,7,8,9-tetrahydro-1benzofuro[3,2-c]pyridin-2-ium chloride stands out due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and the development of new chemical entities .
Propriétés
Numéro CAS |
49540-52-5 |
|---|---|
Formule moléculaire |
C11H12ClNO |
Poids moléculaire |
209.67 g/mol |
Nom IUPAC |
6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride |
InChI |
InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h5-7H,1-4H2;1H |
Clé InChI |
LMESQLGNOVFCCC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C=C[NH+]=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


